

# Application Notes and Protocols for MD-222

## Treatment in Cell Culture

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### Compound of Interest

Compound Name: MD-222

Cat. No.: B8146292

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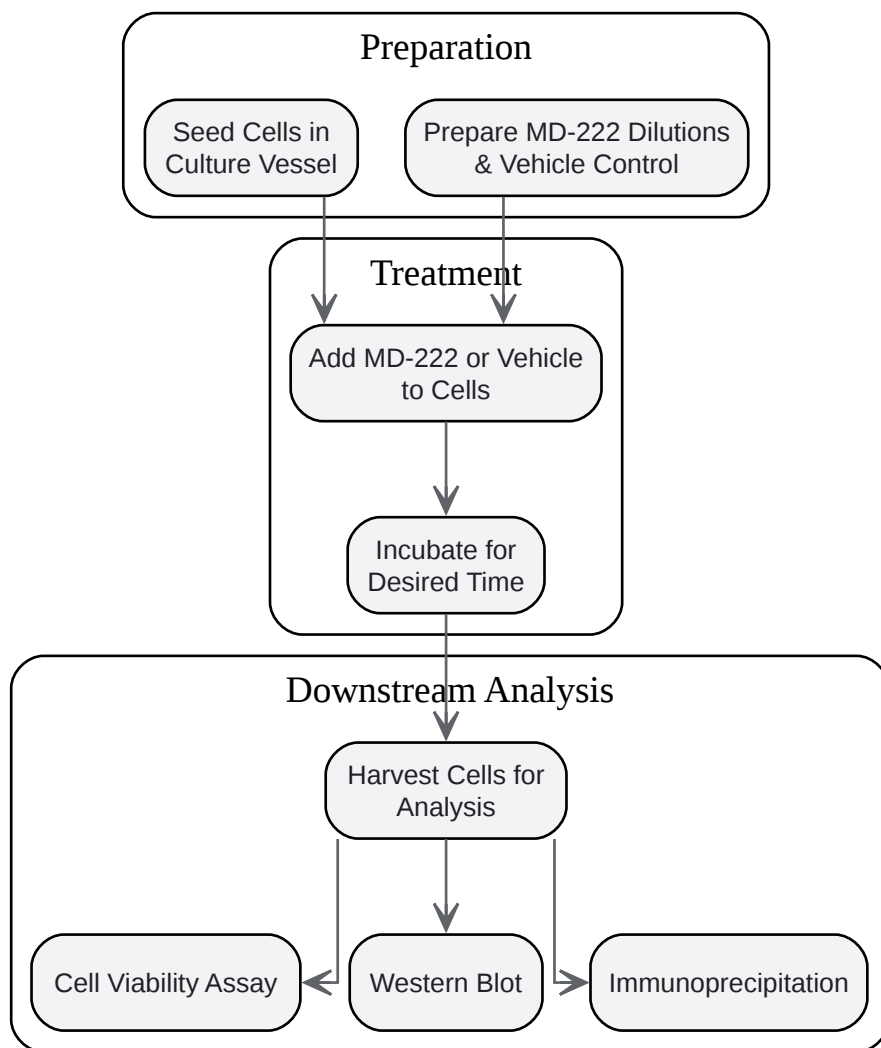
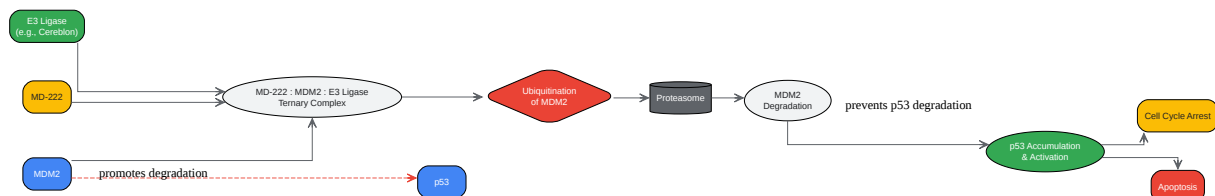
For Researchers, Scientists, and Drug Development Professionals

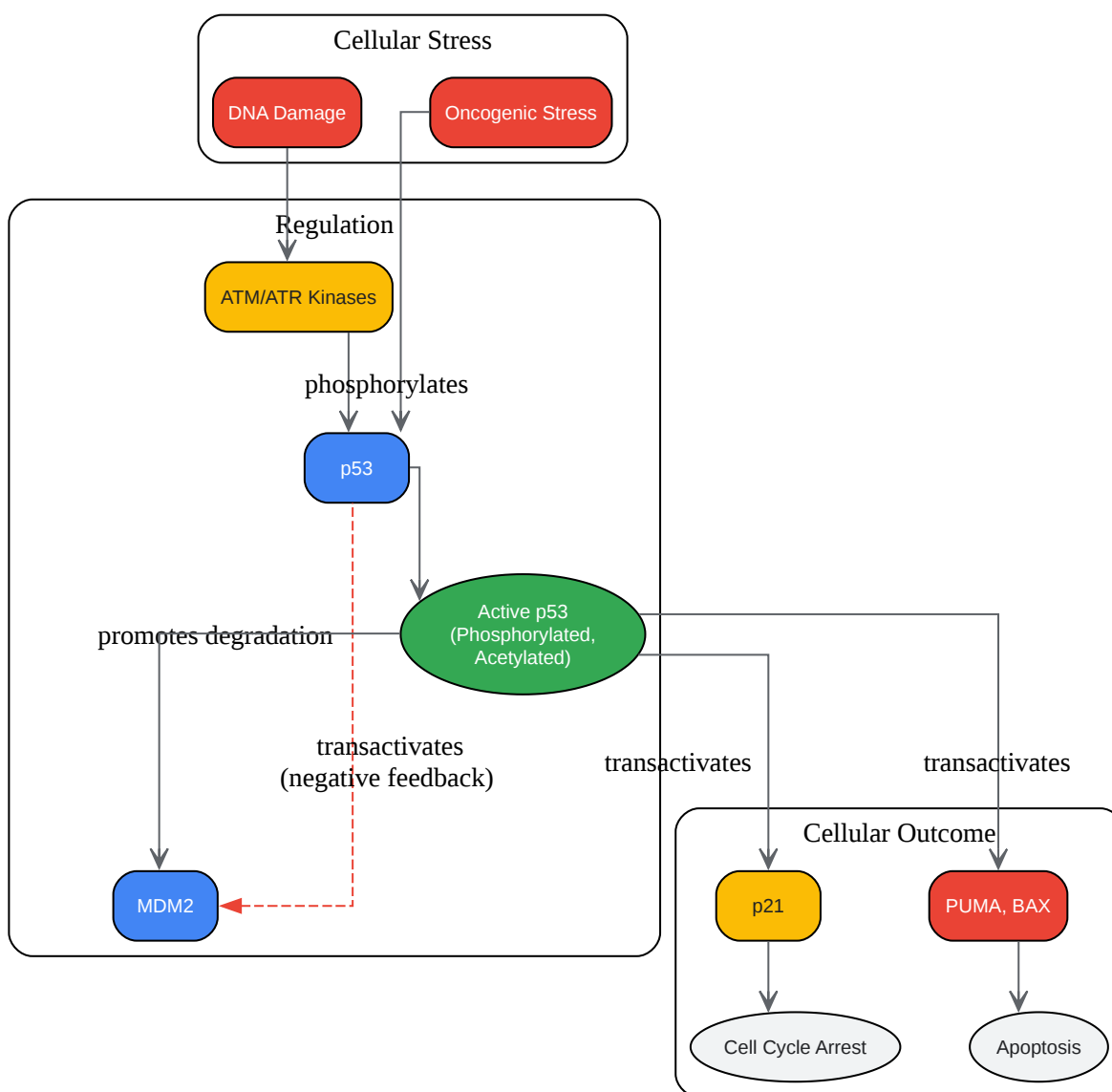
## Introduction

**MD-222** is a potent and selective first-in-class PROTAC (Proteolysis Targeting Chimera) degrader of the E3 ubiquitin ligase MDM2.[1] By inducing the degradation of MDM2, **MD-222** leads to the stabilization and accumulation of the tumor suppressor protein p53.[1][2] This activation of the p53 pathway can trigger cell cycle arrest and apoptosis in cancer cells harboring wild-type p53, making **MD-222** a promising therapeutic agent for various cancers.[1] These application notes provide detailed protocols for the treatment of cell cultures with **MD-222** and subsequent analysis of its biological effects.

## Mechanism of Action

**MD-222** is a heterobifunctional molecule that simultaneously binds to MDM2 and an E3 ubiquitin ligase, such as Cereblon. This proximity induces the ubiquitination and subsequent proteasomal degradation of MDM2. The resulting decrease in MDM2 levels allows for the accumulation of p53, which can then transactivate its target genes, leading to anti-proliferative effects.





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## References

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- 2. Accelerated MDM2 auto-degradation induced by DNA-damage kinases is required for p53 activation - PMC [pmc.ncbi.nlm.nih.gov]
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